molecular formula C18H15ClN2O4 B2723923 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327194-92-2

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2723923
CAS No.: 1327194-92-2
M. Wt: 358.78
InChI Key: DXBQVLCNOUKNRX-UZYVYHOESA-N
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Description

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Substitution with the Phenyl Imino Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases or conditions.

    Industry: It may find applications in the development of new materials, dyes, or other industrial products.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-2H-chromene-3-carboxamide: A similar compound with a different substitution pattern on the chromene core.

    (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxylic acid: A derivative with a carboxylic acid group instead of a carboxamide group.

Uniqueness

The unique combination of functional groups in (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, such as the chromene core, carboxamide group, and substituted phenyl imino group, distinguishes it from other similar compounds. This unique structure may confer specific biological activities or chemical reactivity that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O4/c1-23-14-7-6-11(9-13(14)19)21-18-12(17(20)22)8-10-4-3-5-15(24-2)16(10)25-18/h3-9H,1-2H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBQVLCNOUKNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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